molecular formula C5H6ClF5 B6319936 5-Chloro-1,1,1,2,2-pentafluoropentane CAS No. 1024003-32-4

5-Chloro-1,1,1,2,2-pentafluoropentane

Cat. No.: B6319936
CAS No.: 1024003-32-4
M. Wt: 196.54 g/mol
InChI Key: HMYOAOHSCKQDPU-UHFFFAOYSA-N
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Description

5-Chloro-1,1,1,2,2-pentafluoropentane (C₅H₆ClF₅) is a halogenated fluorocarbon characterized by a pentane backbone substituted with five fluorine atoms and one chlorine atom.

Properties

IUPAC Name

5-chloro-1,1,1,2,2-pentafluoropentane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6ClF5/c6-3-1-2-4(7,8)5(9,10)11/h1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMYOAOHSCKQDPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(C(F)(F)F)(F)F)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6ClF5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101022591
Record name 5-Chloro-1,1,1,2,2-pentafluoropentane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101022591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.54 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1024003-32-4
Record name 5-Chloro-1,1,1,2,2-pentafluoropentane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101022591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-1,1,1,2,2-pentafluoropentane typically involves the halogenation of pentane derivatives. One common method is the reaction of 1,1,1,2,2-pentafluoropentane with chlorine gas under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as iron chloride, to facilitate the substitution of a hydrogen atom with a chlorine atom.

Industrial Production Methods

Industrial production of this compound often employs large-scale halogenation reactors where the reaction parameters, such as temperature, pressure, and reactant concentrations, are meticulously controlled to ensure high yield and purity of the product. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-1,1,1,2,2-pentafluoropentane undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as hydroxide ions, leading to the formation of 5-hydroxy-1,1,1,2,2-pentafluoropentane.

    Reduction Reactions: The compound can be reduced to form 1,1,1,2,2-pentafluoropentane by using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: Oxidation of this compound can yield various products depending on the oxidizing agent used.

Common Reagents and Conditions

    Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.

Major Products

    Substitution: 5-Hydroxy-1,1,1,2,2-pentafluoropentane.

    Reduction: 1,1,1,2,2-pentafluoropentane.

    Oxidation: Various oxidized derivatives depending on the conditions.

Scientific Research Applications

5-Chloro-1,1,1,2,2-pentafluoropentane has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the preparation of fluorinated compounds.

    Biology: Investigated for its potential use in biochemical assays and as a probe in molecular biology studies.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials, such as fluorinated polymers and surfactants.

Mechanism of Action

The mechanism of action of 5-Chloro-1,1,1,2,2-pentafluoropentane involves its interaction with various molecular targets. The presence of electronegative fluorine atoms can influence the compound’s reactivity and binding affinity to specific enzymes or receptors. The chlorine atom can participate in nucleophilic substitution reactions, altering the compound’s chemical behavior and biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

5-Bromo-1,1,1,2,2-Pentafluoropentane

  • Molecular Formula : C₅H₆BrF₅ (MW: 241.00 g/mol)
  • Key Differences: Substituent Effects: Bromine (Br) has a larger atomic radius and lower electronegativity than chlorine (Cl), leading to weaker electron-withdrawing effects. This may reduce bioactivity in contexts where electron density modulation is critical (e.g., nitric oxide inhibition) . Hazards: Classified as UN 1993 (flammable liquid), with hazards including flammability (H225) and acute toxicity (H302+H312+H332).

5-Chloro-1-Pentyne

  • Molecular Formula : C₅H₇Cl (MW: 102.56 g/mol)
  • Key Differences :
    • Functional Groups : The terminal alkyne group in 5-chloro-1-pentyne () introduces high reactivity for click chemistry or polymerization, unlike the saturated pentafluoropentane backbone.
    • Physical Properties : Boiling point 67–69°C at 145 mmHg , with density 0.968 g/mL , indicating lower thermal stability compared to the fully fluorinated target compound .

5-Chloro-2-Pentanone Ethylene Ketal

  • Molecular Formula : C₇H₁₃ClO₂ (MW: 164.62 g/mol)
  • Key Differences: Functionality: The ketal-protected ketone group () enables use in organic synthesis as a protected carbonyl intermediate, contrasting with the fully halogenated, non-polar nature of the target compound. Applications: Likely employed in pharmaceuticals or fragrances, whereas the pentafluoropentane derivative may serve specialized roles in fluorocarbon applications .

5-Chloro-1-oxo-1-(3-Trifluoromethylphenyl)Pentane

  • Structure : Features a trifluoromethylphenyl ketone group ().
  • Key Differences :
    • Electron-Withdrawing Effects : The combined presence of Cl, CF₃, and ketone groups enhances electrophilicity, making it suitable for arylations or as a bioactive scaffold. The target compound lacks aromaticity but offers steric shielding from fluorine atoms .

Bioactivity and Electron Density Considerations

highlights that electron-withdrawing groups (e.g., Cl) on aromatic rings enhance nitric oxide (NO) inhibition compared to electron-donating groups (e.g., methoxy). For example, halogenated alkanes are often used in medicinal chemistry to stabilize transition states or enhance binding affinity .

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